molecular formula C7H5F4N B1329471 4-Fluoro-3-(trifluoromethyl)aniline CAS No. 2357-47-3

4-Fluoro-3-(trifluoromethyl)aniline

Cat. No.: B1329471
CAS No.: 2357-47-3
M. Wt: 179.11 g/mol
InChI Key: PGFQDLOMDIBAPY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N. It is characterized by a fluorine atom and a trifluoromethyl group attached to an aniline ring. This compound is a clear yellow to brown-red liquid and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450s and monoamine oxidases. The interactions between this compound and these enzymes are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and van der Waals interactions with the active sites of the enzymes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor instance, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in cell cultures has been shown to result in adaptive responses, including changes in enzyme expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or reducing oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent and can be influenced by the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to facilitate its excretion . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethyl)aniline is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aniline ring. This combination imparts distinct electronic and steric properties, making it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022184
Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-47-3
Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 2357-47-3
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Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Record name α,α,α,4-tetrafluoro-m-toluidine
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Record name 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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